molecular formula C10H11NO2 B12110271 4-Methyl-4-phenyl-oxazolidin-2-one CAS No. 81467-35-8

4-Methyl-4-phenyl-oxazolidin-2-one

Cat. No.: B12110271
CAS No.: 81467-35-8
M. Wt: 177.20 g/mol
InChI Key: QXDVUUOJXPDDPQ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-oxazolidin-2-one is an organic compound belonging to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a methyl and phenyl group attached to the ring. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenyl-oxazolidin-2-one typically involves the reaction of 4-methylphenyl isocyanate with ethanolamine, followed by cyclization to form the oxazolidinone ring. This reaction can be carried out under mild conditions using a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-phenyl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-phenyl-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its use as a chiral auxiliary in asymmetric synthesis sets it apart from other oxazolidinones .

Properties

CAS No.

81467-35-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-10(7-13-9(12)11-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)

InChI Key

QXDVUUOJXPDDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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